An In-depth Technical Guide to the Chemical Properties of 2-Piperidylacetic Acid Hydrochloride
An In-depth Technical Guide to the Chemical Properties of 2-Piperidylacetic Acid Hydrochloride
Foreword: Understanding the Multifaceted Nature of 2-Piperidylacetic Acid Hydrochloride
To the dedicated researcher, scientist, or drug development professional, a molecule is more than just a structure; it is a tool, a building block, and a key to unlocking complex biological or chemical questions. 2-Piperidylacetic Acid Hydrochloride is a prime example of such a molecule. While structurally unassuming, its significance is twofold. In the realm of pharmaceutical sciences, it is principally known as the primary, pharmacologically inactive metabolite of the anti-vertigo drug betahistine.[1][2][3] Its concentration in plasma serves as a critical surrogate biomarker for assessing the absorption and pharmacokinetic profile of the parent drug.[1][3] Beyond this bioanalytical role, it serves as a versatile heterocyclic building block in synthetic organic chemistry.
This guide is structured to provide a comprehensive, practical, and in-depth understanding of the chemical properties of 2-Piperidylacetic Acid Hydrochloride. We will move beyond a simple recitation of data, delving into the causality behind its behavior—from its acid-base properties to its reactivity and spectral characteristics. The protocols and data presented are designed to be self-validating, providing the rationale needed to adapt and troubleshoot these methods in a real-world laboratory setting.
Molecular Structure and Physicochemical Properties
The foundational step in characterizing any chemical entity is to establish its structure and key physical properties. These parameters govern its solubility, stability, and interactions in both chemical and biological systems.
Chemical Structure
2-Piperidylacetic Acid Hydrochloride is the hydrochloride salt of 2-pyridylacetic acid. The core structure consists of a pyridine ring substituted at the 2-position with an acetic acid moiety. The hydrochloride salt form enhances the compound's stability and aqueous solubility.
Caption: Chemical structure of 2-Piperidylacetic Acid Hydrochloride.
Physicochemical Data Summary
The physicochemical properties of a compound are critical for designing experimental protocols, from selecting appropriate solvents for a reaction to developing a robust analytical method. The data below has been compiled from various sources. It is important to note that while some values are experimentally determined, others are predicted and should be used as a guide.
| Property | Value | Source / Comment |
| CAS Number | 16179-97-8 | [1][4] |
| Molecular Formula | C₇H₇NO₂ · HCl | [4] |
| Molecular Weight | 173.60 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 135 °C (with decomposition) | [5] |
| pKa | 3.30 ± 0.10 (Predicted, Carboxylic Acid) | [6] |
| ~5.25 (Pyridinium ion, estimated) | Based on pyridinium ion pKa.[7] | |
| Solubility | Soluble in water. Slightly soluble in DMSO, Ethanol, Methanol. | [8][9] |
| Stability | Hygroscopic; should be stored sealed in a dry environment. | [8] |
Expert Insight on pKa and Solubility: The molecule possesses two ionizable centers: the carboxylic acid and the pyridine nitrogen. The predicted pKa of ~3.3 for the carboxylic acid and an estimated pKa of ~5.25 for the pyridinium ion mean the molecule's net charge is highly pH-dependent.
-
At pH < 3: The carboxylic acid is largely protonated (neutral) and the pyridine nitrogen is protonated (positive charge). The molecule carries a net positive charge.
-
At pH between ~4 and ~5: The carboxylic acid is deprotonated (negative charge) while the pyridine nitrogen remains protonated (positive charge), forming a zwitterion. This is often the point of minimum aqueous solubility.
-
At pH > 6: Both the carboxylic acid and the pyridine nitrogen are deprotonated, resulting in a net negative charge. This pH-dependent behavior is a critical consideration for developing liquid chromatography methods, extraction protocols, and formulation studies.
Synthesis and Manufacturing
Understanding the synthetic origin of a compound is crucial for identifying potential impurities and for scaling up production. Several routes to 2-pyridylacetic acid have been established, with the most common ones starting from either 2-picoline or 2-chloromethylpyridine.[1]
Common Synthetic Pathways
Caption: Common synthetic routes to 2-Pyridylacetic Acid Hydrochloride.
Example Protocol: Synthesis via Hydrolysis of Ethyl 2-Pyridylacetate
This protocol details the final step in a common synthetic sequence: the base-catalyzed hydrolysis of the corresponding ester to yield the free acid, which is then protonated to the hydrochloride salt. This method is often chosen for its high yield and straightforward workup.
Protocol: Saponification and Salt Formation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-pyridylacetate (1.65 g, 10 mmol) in ethanol (13 mL).[10][11]
-
Saponification: Prepare a solution of potassium hydroxide (0.67 g, 12 mmol) in water (4.3 mL) and add it to the flask. Heat the mixture to 50°C and stir for 30 minutes.
-
Causality: Using a slight excess of KOH ensures complete hydrolysis of the ester. The ethanol/water mixture ensures homogeneity of both the organic ester and the aqueous base. Heating accelerates the saponification reaction.
-
-
Solvent Removal & Extraction: After the reaction is complete (monitored by TLC), remove the ethanol under reduced pressure using a rotary evaporator. Add diethyl ether to the remaining aqueous solution and transfer to a separatory funnel. Extract the aqueous layer to remove any unreacted starting material or non-polar impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and carefully adjust the pH to ~2 using 1N HCl.
-
Self-Validation: The product will precipitate or become an oil upon protonation of the carboxylate. The pH must be below the pKa of the carboxylic acid (~3.3) to ensure complete protonation.
-
-
Isolation of Free Acid: Concentrate the aqueous layer to dryness under reduced pressure. The resulting oil or solid is the free acid, (2-pyridyl)acetic acid.
-
Salt Formation & Purification: Crystallize the crude product from diethyl ether. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield pure (2-pyridyl)acetic acid.[10][11] To form the hydrochloride salt, the free acid would be dissolved in a minimal amount of a suitable solvent (like isopropanol) and treated with concentrated HCl or HCl gas, followed by crystallization.
Chemical Reactivity and Mechanisms
2-Piperidylacetic Acid Hydrochloride is a valuable synthon due to the reactivity of the pyridine ring and the carboxylic acid group. Its most notable reactions involve decarboxylation to form a reactive nucleophilic intermediate.
Decarboxylative Michael-Type Addition
A powerful C-C bond-forming strategy involves the reaction of 2-pyridylacetic acid with Michael acceptors like chromone-3-carboxylic acids. This reaction proceeds via a double decarboxylation mechanism.
Mechanistic Considerations: Two primary pathways are considered for this transformation.[1]
-
Pathway A (Michael Addition First): The pyridylacetate acts as a standard Michael donor, adding to the chromone. The resulting adduct then undergoes two successive decarboxylation events.
-
Pathway B (Decarboxylation First): 2-Pyridylacetic acid first decarboxylates to form a highly reactive pyridyl-2-methyl carbanion (or a related ylide/carbene intermediate).[1] This potent nucleophile then undergoes a Michael addition to the acceptor, followed by a second decarboxylation.
Experimental evidence often favors Pathway B, where the initial decarboxylation is the key activating step. The choice of base is critical; it must be strong enough to facilitate the decarboxylation but not so strong as to cause unwanted side reactions. A slight excess of base is typically used to neutralize the hydrochloride salt before initiating the reaction.[1]
Caption: Simplified mechanism of a doubly decarboxylative Michael addition.
The Hammick Reaction
Related to the decarboxylative pathway above, 2-pyridylacetic acid can participate in the Hammick reaction. This reaction involves the thermal decarboxylation of α-picolinic acids (or their derivatives) in the presence of a carbonyl compound to form 2-pyridyl-carbinols. The reaction is believed to proceed through a reactive carbene-like intermediate stabilized by the adjacent nitrogen atom.[1]
Spectroscopic and Analytical Characterization
Unambiguous identification and quantification require a suite of analytical techniques. For 2-Piperidylacetic Acid Hydrochloride, mass spectrometry and NMR are primary tools for structural elucidation, while LC-MS/MS is the gold standard for quantification in complex matrices.
Mass Spectrometry (MS)
Mass spectrometry is invaluable for confirming molecular weight and probing fragmentation patterns.
-
Ionization: In electrospray ionization positive mode (ESI+), the molecule is readily protonated, typically on the pyridine nitrogen, to form the precursor ion [M+H]⁺ at m/z 138.1 (for the free acid).
-
Fragmentation (MS/MS): The most characteristic fragmentation pathway involves the neutral loss of the carboxylic acid group (HCOOH, 46 Da), resulting in a prominent product ion at m/z 92.0 . This transition (138.1 → 92.0) is highly specific and is the basis for quantitative LC-MS/MS methods.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. (Note: The following are typical, interpreted chemical shifts for the free acid in a neutral solvent. Shifts will vary with solvent and pH.)
-
¹H NMR:
-
~8.5 ppm (doublet, 1H): Proton on the carbon adjacent to the nitrogen (C6-H). It is the most deshielded due to the electronegativity of the nitrogen.
-
~7.7 ppm (triplet of doublets, 1H): Proton at the C4 position.
-
~7.2-7.3 ppm (multiplet, 2H): Protons at the C3 and C5 positions.
-
~3.8 ppm (singlet, 2H): Methylene protons (-CH₂-) of the acetic acid side chain.
-
~11-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). This peak is often broad and may exchange with D₂O.
-
-
¹³C NMR:
-
~175 ppm: Carboxylic acid carbonyl carbon (C=O).
-
~155 ppm: Carbon attached to the side chain (C2).
-
~149 ppm: Carbon adjacent to the nitrogen (C6).
-
~137 ppm: Carbon at the C4 position.
-
~124 ppm: Carbon at the C5 position.
-
~122 ppm: Carbon at the C3 position.
-
~45 ppm: Methylene carbon (-CH₂-).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
-
~3300-2500 cm⁻¹ (very broad): O-H stretch of the carboxylic acid, often showing characteristic broadness due to hydrogen bonding.
-
~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.
-
~2900 cm⁻¹ (sharp): Aliphatic C-H stretching from the methylene group.
-
~1710 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid carbonyl group. This is a highly diagnostic peak.
-
~1600-1450 cm⁻¹ (multiple bands): C=C and C=N stretching vibrations within the pyridine ring.
Gold-Standard Analytical Protocol: LC-MS/MS for Bioanalysis
This protocol provides a validated methodology for the sensitive and specific quantification of 2-pyridylacetic acid in human plasma, a critical assay in pharmacokinetic studies of betahistine.
Protocol: Quantification in Human Plasma
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) sequentially with methanol and water.
-
To 100 µL of human plasma, add an internal standard (e.g., deuterated 2-pyridylacetic acid-d6).
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with an aqueous wash solution to remove salts and polar interferences.
-
Wash with an organic solvent (e.g., methanol) to remove non-polar interferences.
-
Elute the analyte and internal standard with a basic organic solvent (e.g., 5% ammonia in methanol).
-
Causality: SPE provides superior sample cleanup compared to simple protein precipitation, reducing matrix effects and improving assay robustness. The choice of a mixed-mode cartridge allows for retention based on both hydrophobic and ionic interactions, enhancing specificity.
-
-
Chromatographic Separation:
-
Column: A C18 or polar-embedded column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A rapid gradient from low to high organic content (e.g., 5% B to 95% B over 2-3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Self-Validation: The acidic mobile phase ensures the carboxylic acid is protonated and the pyridine nitrogen is protonated, leading to consistent, sharp peak shapes on a C18 column. A well-resolved, symmetrical peak for the analyte and co-eluting internal standard validates the chromatographic performance.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: ESI Positive.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte (2-PAA): Q1: 138.1 m/z → Q3: 92.0 m/z.
-
Internal Standard (2-PAA-d6): Q1: 142.1 m/z → Q3: 96.1 m/z (or appropriate transition for the specific labeled standard).
-
-
Causality: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion fragmentation, effectively filtering out background noise and co-eluting matrix components.
-
Safety and Handling
As with any chemical reagent, proper handling of 2-Piperidylacetic Acid Hydrochloride is paramount for laboratory safety.
-
Hazards: The compound is classified as a skin and eye irritant.
-
Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
Wash hands thoroughly after handling.
-
Due to its hygroscopic nature, store the compound in a tightly sealed container in a desiccator or dry cabinet at room temperature, protected from light.[1]
-
Conclusion
2-Piperidylacetic Acid Hydrochloride stands as a molecule of significant utility, bridging the gap between bioanalysis and synthetic chemistry. For the drug development scientist, it is the indispensable analytical surrogate for betahistine pharmacokinetics. For the synthetic chemist, its potential for decarboxylative C-C bond formation makes it a valuable heterocyclic building block. A thorough understanding of its pH-dependent properties, reactivity, and spectral signatures—as detailed in this guide—is the key to leveraging its full potential in the laboratory.
References
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2-Pyridylacetic acid. (2024, April 9). ChemBK. Retrieved January 12, 2026, from [Link]
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2-Pyridineacetic acid | C7H7NO2 | CID 85318. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Showing metabocard for 2-Pyridylacetic acid (HMDB0060722). (2013, July 4). Human Metabolome Database. Retrieved January 12, 2026, from [Link]
- Synthetic method of 2-chloromethylpyridinehydrochloride. (2020, April 24). Google Patents.
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Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2021). MDPI. Retrieved January 12, 2026, from [Link]
-
Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved January 12, 2026, from [Link]
-
List of molecules and experimental pKa values used for Table 2. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). (n.d.). Human Metabolome Database. Retrieved January 12, 2026, from [Link]
-
Table of Acids with Ka and pKa Values. (n.d.). CLAS. Retrieved January 12, 2026, from [Link]
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